

# Application Notes and Protocols: CRISPR Screen to Identify dCeMM1 Resistance Genes

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# For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM1 is a small molecule molecular glue degrader that induces the degradation of the RNA-binding protein RBM39.[1][2] This degradation is achieved by redirecting the CRL4^DCAF15 E3 ubiquitin ligase complex to RBM39, leading to its ubiquitination and subsequent proteasomal degradation.[1][3] Understanding the cellular factors required for dCeMM1 activity is crucial for predicting and overcoming potential drug resistance. This document provides detailed protocols for utilizing a focused CRISPR-Cas9 screen to identify genes whose loss confers resistance to dCeMM1, thereby elucidating its mechanism of action and potential resistance pathways.

### **Data Presentation**

The following tables summarize the key quantitative data from a focused CRISPR-Cas9 screen designed to identify **dCeMM1** resistance genes.

Table 1: dCeMM1 Potency in Wild-Type vs. UBE2M Mutant Cells



Cell Line	Genotype	dCeMM1 EC50 (μM)
КВМ7	Wild-Type	3
КВМ7	UBE2M mutant	8

Data from Mayor-Ruiz et al., 2020.

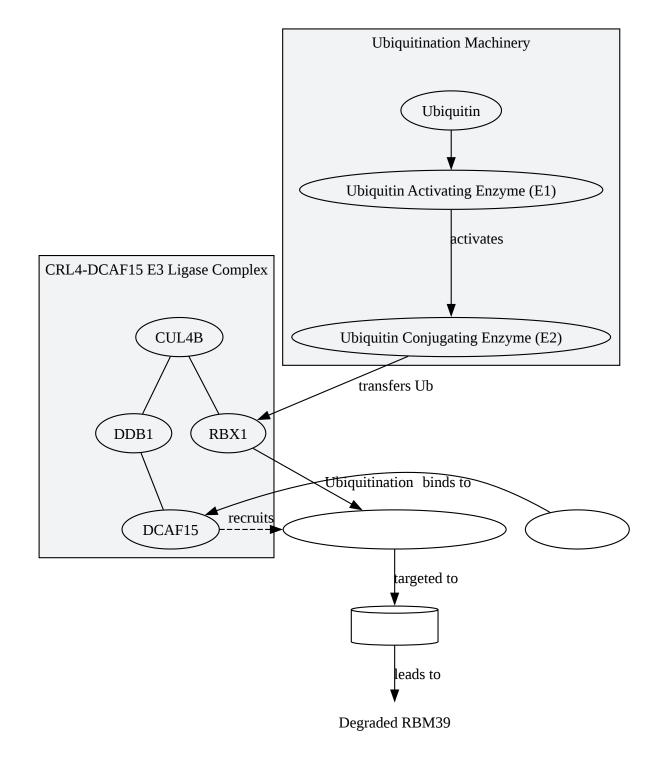
Table 2: Top Gene Hits from a Focused CRISPR Screen for dCeMM1 Resistance

Gene	Description	Putative Role in dCeMM1 Activity	sgRNA Enrichment (Qualitative)
DCAF15	DDB1 and CUL4 associated factor 15	Substrate receptor of the CRL4 E3 ligase complex, directly involved in recruiting RBM39 in the presence of dCeMM1.	High
DDB1	Damage specific DNA binding protein 1	Core component of the CRL4^DCAF15 E3 ligase, acting as an adaptor protein.	High
CUL4B	Cullin 4B	Scaffold protein of the CRL4^DCAF15 E3 ligase complex.	High
UBE2M	Ubiquitin conjugating enzyme E2 M	E2 ubiquitin- conjugating enzyme required for the neddylation and activation of Cullin- RING ligases.	High

Based on findings from Mayor-Ruiz et al., 2020. Quantitative enrichment scores were not publicly available and are therefore represented qualitatively.



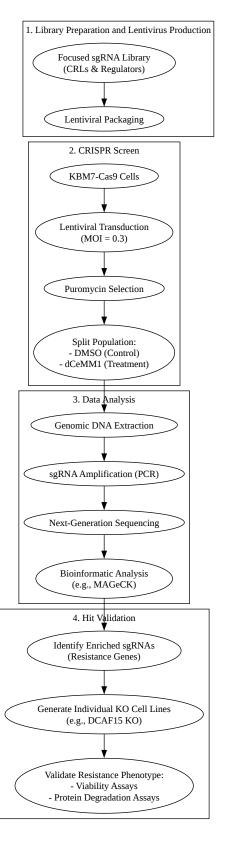
# Signaling Pathway and Experimental Workflow dCeMM1 Mechanism of Action





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## **CRISPR Screen Experimental Workflow**





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## **Experimental Protocols**

# Protocol 1: Focused CRISPR-Cas9 Knockout Screen for dCeMM1 Resistance

This protocol outlines the steps for performing a pooled CRISPR-Cas9 knockout screen in KBM7 cells to identify genes that, when knocked out, confer resistance to **dCeMM1**.

#### Materials:

- KBM7 cells stably expressing Cas9 (KBM7-Cas9)
- Custom-designed lentiviral sgRNA library targeting human Cullin-RING ligases (CRLs) and their regulators (Note: The exact composition of the library from the reference study is not publicly available. A representative library would target all known CUL, DDB, DCAF, RBX, and related genes).
- Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
- HEK293T cells
- Transfection reagent (e.g., Lipofectamine 3000)
- Polybrene
- Puromycin
- dCeMM1
- DMSO (vehicle control)
- Genomic DNA extraction kit
- PCR primers for sgRNA library amplification
- Next-generation sequencing platform



### Procedure:

- Lentivirus Production: a. Co-transfect HEK293T cells with the sgRNA library plasmid pool
  and lentiviral packaging plasmids using a suitable transfection reagent. b. Harvest the viruscontaining supernatant 48 and 72 hours post-transfection. c. Concentrate the lentivirus and
  determine the viral titer.
- Lentiviral Transduction of KBM7-Cas9 Cells: a. Transduce 12 million KBM7-Cas9 cells with the lentiviral sgRNA library at a multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. b. Use polybrene (8 μg/mL) to enhance transduction efficiency. c. Centrifuge the plate at 1,000 x g for 1 hour at 30°C and incubate overnight.
- Puromycin Selection: a. Two days post-transduction, select for transduced cells by adding puromycin at a pre-determined concentration. b. Culture the cells in the presence of puromycin for 3-5 days until non-transduced control cells are eliminated.
- dCeMM1 Treatment: a. Split the population of transduced cells into two groups: a control group treated with DMSO and a treatment group treated with dCeMM1. b. The concentration of dCeMM1 should be sufficient to inhibit the growth of wild-type cells (e.g., 3-5x EC50). c. Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity.
- Genomic DNA Extraction and sgRNA Sequencing: a. Harvest at least 20 million cells from both the DMSO- and dCeMM1-treated populations. b. Extract genomic DNA using a commercial kit. c. Amplify the integrated sgRNA sequences from the genomic DNA using PCR. d. Purify the PCR products and submit for next-generation sequencing.
- Data Analysis: a. Align the sequencing reads to the sgRNA library reference file to obtain
  read counts for each sgRNA. b. Use a bioinformatics tool such as MAGeCK (Model-based
  Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly
  enriched in the dCeMM1-treated population compared to the DMSO-treated population. c.
  Gene-level enrichment scores can be calculated to identify the top candidate resistance
  genes.

## Protocol 2: Validation of DCAF15 as a dCeMM1 Resistance Gene

## Methodological & Application





This protocol describes the generation of a DCAF15 knockout cell line and subsequent validation of its resistance to **dCeMM1**.

#### Materials:

- KBM7-Cas9 cells
- sgRNA targeting DCAF15 cloned into a suitable vector
- Single-cell sorting instrument or limiting dilution supplies
- dCeMM1
- Cell viability assay reagent (e.g., CellTiter-Glo)
- Antibodies for Western blotting: anti-DCAF15, anti-RBM39, and a loading control (e.g., anti-GAPDH)

#### Procedure:

- Generation of DCAF15 Knockout KBM7 Cells: a. Transfect or transduce KBM7-Cas9 cells
  with a vector expressing an sgRNA targeting an early exon of DCAF15. b. Isolate single cells
  by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates. c.
  Expand the single-cell clones. d. Screen the clones for DCAF15 knockout by Western blot
  and confirm the mutation by Sanger sequencing of the targeted genomic locus.
- Cell Viability Assay: a. Seed wild-type KBM7 and DCAF15 knockout KBM7 cells in a 96-well plate. b. Treat the cells with a dose range of dCeMM1 for 72 hours. c. Measure cell viability using a luminescent or fluorescent-based assay. d. Plot the dose-response curves and calculate the EC50 values for each cell line. A significant increase in the EC50 for the DCAF15 knockout cells confirms resistance.
- RBM39 Degradation Assay (Western Blot): a. Treat wild-type KBM7 and DCAF15 knockout KBM7 cells with dCeMM1 (e.g., 10 μM) or DMSO for 12-16 hours. b. Lyse the cells and determine the protein concentration. c. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. d. Probe the membrane with primary antibodies against RBM39 and DCAF15, as well as a loading control. e. Incubate with the appropriate secondary antibodies



and visualize the protein bands. f. Absence of RBM39 degradation in the DCAF15 knockout cells upon **dCeMM1** treatment confirms that DCAF15 is essential for **dCeMM1**'s mechanism of action.

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